4-Bromoisoquinolin-3-amine

Overview

Description

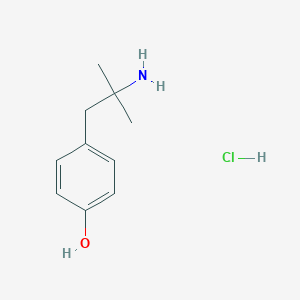

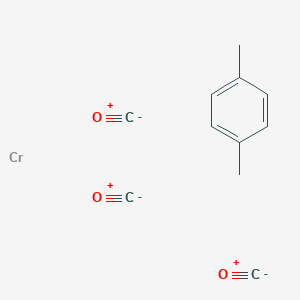

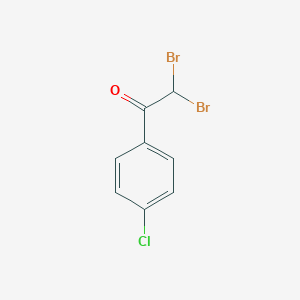

4-Bromoisoquinolin-3-amine is a compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-3-amine involves several steps. One method involves the reaction of 3-aminoisoquinoline with N-bromosuccinimide in ethanol and dichloromethane at 5 - 20℃ . The reaction mixture is stirred at 5°C for 2 hours and 20 minutes, and then stirred at room temperature overnight. The resulting brown residue is purified by a silica gel column chromatography to yield 4-bromoisoquinoline-3-amine .Molecular Structure Analysis

The InChI code for 4-Bromoisoquinolin-3-amine is 1S/C9H7BrN2/c10-8-7-4-2-1-3-6 (7)5-12-9 (8)11/h1-5H, (H2,11,12) and the InChI key is AXCRSCRLCCCIJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromoisoquinolin-3-amine is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .Scientific Research Applications

Chemical Properties

4-Bromoisoquinolin-3-amine has a molecular weight of 223.07 and its IUPAC name is 4-bromo-3-isoquinolinamine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .

Druglikeness

The compound has a Bioavailability Score of 0.55 . It is soluble with a Log S (ESOL) of -3.38 . It has a Lipinski score of 0.0 and a Synthetic accessibility score of 1.56 .

Safety Information

The compound has a Signal Word of Warning and Hazard Statements H315-H319 . Precautionary statements include P264-P280-P337+P313-P305+P351+P338-P302+P352-P332+P313-P362 .

Tyrosine Kinase Inhibition

4-Bromoisoquinolin-3-amine derivatives are often associated with their ability to inhibit tyrosine kinases. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue, has been shown to be a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity.

Chemical Synthesis

4-Bromoisoquinolin-3-amine can be obtained from a brown oil through purification by an NH silica gel column chromatography . The obtained yellow solid is then suspended in a mixed solvent of ethyl acetate and diisopropylether, stirred, and then collected by filtration to give 4-cyclopropylisoquinolin-3-amine .

Safety and Hazards

Future Directions

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis . Isoquinolines and isoquinolin-1(2H)-ones are found in many natural products and synthetic pharmaceuticals, and they have become an essential heterocyclic compound due to their versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 4-Bromoisoquinolin-3-amine could involve its use in the synthesis of these compounds.

properties

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-3-amine | |

CAS RN |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?

A1: The research demonstrates the use of 4-Bromoisoquinolin-3-amine as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)